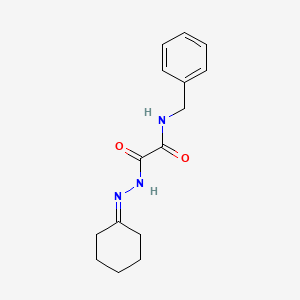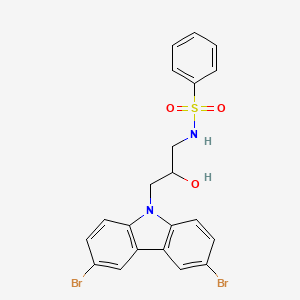![molecular formula C19H30N2O3 B5190134 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide](/img/structure/B5190134.png)
2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group, a piperidinyl group, and a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Methoxyphenoxy Intermediate: : The synthesis begins with the preparation of the 4-methoxyphenoxy intermediate. This can be achieved by reacting 4-methoxyphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-methoxyphenyl halide. This intermediate is then reacted with a suitable nucleophile, such as sodium phenoxide, to form the 4-methoxyphenoxy compound.
-
Formation of the Piperidinyl Intermediate: : The next step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting 1-(propan-2-yl)piperidine with an appropriate halogenating agent, such as bromine or chlorine, to form 1-(propan-2-yl)piperidinyl halide. This intermediate is then reacted with a suitable nucleophile, such as sodium amide, to form the piperidinyl compound.
-
Coupling of Intermediates: : The final step involves the coupling of the methoxyphenoxy and piperidinyl intermediates to form the desired compound. This can be achieved by reacting the two intermediates in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and high-purity starting materials. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
-
Reduction: : The compound can be reduced using common reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.
-
Substitution: : The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under appropriate reaction conditions, such as elevated temperatures or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, reduction may yield corresponding alcohols or amines, and substitution may yield corresponding substituted derivatives.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has various scientific research applications, including:
-
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the preparation of more complex molecules for research purposes.
-
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
-
Industry: : The compound can be used in industrial applications, such as the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(4-methoxyphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can be compared with other similar compounds, such as:
-
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: : These compounds share structural similarities with this compound and have been studied for their potential therapeutic applications .
-
1-(4-Methoxyphenyl)-2-propen-1-yl acetate: : This compound also contains a methoxyphenyl group and has been studied for its chemical properties and applications .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-18(24-17-8-6-16(23-4)7-9-17)19(22)20-15-10-12-21(13-11-15)14(2)3/h6-9,14-15,18H,5,10-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUEKVILKOYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B5190074.png)
![N-(naphthalen-2-yl)-2-{[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B5190085.png)
![1-(2-furyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5190093.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![3-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5190104.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)

![N-cyclopentyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5190135.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190137.png)
![ETHYL 3-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5190145.png)
![(3R*,4R*)-1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5190153.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190158.png)
